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molecular formula C8H7F2NO3 B8656562 Methyl 5-amino-2,3-difluoro-4-hydroxybenzoate

Methyl 5-amino-2,3-difluoro-4-hydroxybenzoate

Cat. No. B8656562
M. Wt: 203.14 g/mol
InChI Key: KHPZIVVDZKDCAD-UHFFFAOYSA-N
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Patent
US06939871B2

Procedure details

A solution of 2,3-difluoro-4-hydroxy-5-nitro-benzoic acid methyl ester (2.2 g, 9.4 mmol) in methanol (100 mL) was stirred under atmospheric hydrogen at ambient temperature in the presence of 10% palladium on charcoal (0.8 g) for 3 hours. The mixture was filtered and the filtrate was evaporated in vacuo to give the title compound (1.9 g, 100%) as a colourless solid.
Name
2,3-difluoro-4-hydroxy-5-nitro-benzoic acid methyl ester
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[C:8]([N+:10]([O-])=O)[C:7]([OH:13])=[C:6]([F:14])[C:5]=1[F:15]>CO.[Pd]>[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[C:8]([NH2:10])[C:7]([OH:13])=[C:6]([F:14])[C:5]=1[F:15]

Inputs

Step One
Name
2,3-difluoro-4-hydroxy-5-nitro-benzoic acid methyl ester
Quantity
2.2 g
Type
reactant
Smiles
COC(C1=C(C(=C(C(=C1)[N+](=O)[O-])O)F)F)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
0.8 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C(=C(C(=C1)N)O)F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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